molecular formula C26H30N2O8 B1457332 1,3-Dibenzylpiperazine dimaleate CAS No. 1351664-16-8

1,3-Dibenzylpiperazine dimaleate

Cat. No.: B1457332
CAS No.: 1351664-16-8
M. Wt: 498.5 g/mol
InChI Key: RFGHBTRTYIBIGA-SPIKMXEPSA-N
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Description

Historical Context and Significance of Piperazine (B1678402) Derivatives in Chemical Synthesis and Materials Science

The history of piperazine and its derivatives is rich and varied, with its roots in medicinal chemistry. Initially used in the 19th century for the treatment of gout, the therapeutic applications of piperazine derivatives expanded throughout the 20th century to include treatments for intestinal infections. rsc.org The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has proven to be a "privileged structure" in drug discovery due to its versatile nature. rsc.orgnih.gov This versatility has led to the incorporation of the piperazine nucleus in a wide array of pharmaceutical agents, including antipsychotics, antidepressants, and antibiotics. rsc.orgnih.gov

Beyond pharmaceuticals, the piperazine ring is a valuable building block in chemical synthesis and materials science. researchgate.net Its derivatives are utilized in the manufacturing of plastics, resins, and pesticides. cognitivemarketresearch.com In the realm of materials science, piperazine-based compounds have been investigated for their potential in creating metal-organic frameworks (MOFs) and antimicrobial polymers. rsc.orgnih.gov The presence of two reactive secondary amine groups allows for the synthesis of a diverse range of substituted piperazines, enabling the fine-tuning of their chemical and physical properties for specific applications. rsc.org The development of piperazine-containing compounds continues to be an active area of research, with applications extending to agrochemicals, where they have shown efficacy as fungicides, and herbicides. cognitivemarketresearch.com

Key Structural Features of the 1,3-Dibenzylpiperazine (B70820) Moiety
Structural FeatureDescription
Core StructurePiperazine ring, a six-membered heterocycle with two nitrogen atoms.
ConformationThe piperazine ring typically adopts a chair conformation.
SubstituentsTwo benzyl (B1604629) groups attached at the 1 and 3 positions.
Key Functional GroupsTertiary amine (N1), secondary amine (N4), and two phenyl groups.
Potential InteractionsHydrogen bonding (at N4-H), π-π stacking (between benzyl groups).

Role of Maleate (B1232345) Counter-Ions in Salt Formation and Supramolecular Assembly

The formation of a salt with a suitable counter-ion is a widely employed strategy in chemical and pharmaceutical sciences to modify the properties of a parent molecule. Maleic acid, a dicarboxylic acid, is a common choice for salt formation. nih.gov The resulting maleate salts often exhibit improved aqueous solubility and chemical stability compared to the free base. researchgate.net

In the case of 1,3-Dibenzylpiperazine dimaleate, the two basic nitrogen atoms of the dibenzylpiperazine moiety can be protonated by two molecules of maleic acid, forming a dimaleate salt. The maleate anion possesses two carboxyl groups, which can act as hydrogen bond acceptors, and a C=C double bond which can also participate in non-covalent interactions. This ability to form multiple hydrogen bonds is crucial for the formation of well-defined supramolecular assemblies in the solid state. ibb.waw.plrsc.org The crystal structure of such salts is often characterized by extensive hydrogen-bonding networks, where the maleate anions bridge the protonated dibenzylpiperazine cations, leading to the formation of one-, two-, or three-dimensional architectures. rsc.orgrsc.org This predictable formation of hydrogen-bonded synthons makes maleic acid a valuable tool in crystal engineering, allowing for the design of crystalline materials with specific packing arrangements and properties. univ-mrs.fracs.org

Scope and Research Significance of this compound

While specific research on this compound is not extensively documented in publicly available literature, its research significance can be inferred from the properties of its constituent components. The dibenzylpiperazine scaffold is a derivative of benzylpiperazine (BZP), a compound known for its biological activity. wikipedia.org Although 1,4-dibenzylpiperazine (B181160) is often considered an impurity in BZP synthesis, wikipedia.orgeuropa.eu the unique 1,3-substitution pattern in the target molecule could lead to novel chemical and biological properties.

The formation of the dimaleate salt suggests a focus on creating a stable, crystalline solid with potentially enhanced solubility. The study of such a compound would be of interest in the field of crystal engineering, providing insights into the supramolecular interactions between a dissymmetrically substituted piperazine cation and a dicarboxylic acid anion. Research into this compound could explore its solid-state properties, such as polymorphism and crystal packing, which are critical for applications in materials science. Furthermore, given the broad spectrum of activities of piperazine derivatives, this compound could be a candidate for screening in various chemical and biological assays to identify potential new applications.

Potential Areas of Research for this compound
Research AreaPotential Significance
Crystal EngineeringStudy of supramolecular synthons and hydrogen bonding networks.
Materials ScienceInvestigation of solid-state properties and potential for new materials.
Synthetic ChemistryUse as a building block for more complex molecules.
Chemical BiologyScreening for novel biological activities.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;1,3-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.2C4H4O4/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17;2*5-3(6)1-2-4(7)8/h1-10,18-19H,11-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHBTRTYIBIGA-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1NC(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Dibenzylpiperazines

Classical Approaches to N-Alkylated Piperazine (B1678402) Synthesis

The traditional methods for synthesizing N-alkylated piperazines, including dibenzylpiperazines, primarily revolve around the direct alkylation of the piperazine ring. This approach, while straightforward, presents challenges in controlling the extent and position of substitution.

Reaction of Piperazine with Benzylating Agents

The most common method for preparing benzylpiperazines is the direct N-alkylation of piperazine with a benzylating agent, typically benzyl (B1604629) chloride. This reaction is a nucleophilic substitution where the nitrogen atoms of the piperazine ring act as nucleophiles, attacking the electrophilic benzylic carbon of the benzyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

However, this direct approach often leads to a mixture of products, including the desired 1,3-dibenzylpiperazine (B70820), the isomeric 1,4-dibenzylpiperazine (B181160), and mono-substituted benzylpiperazine. nih.gov The separation of these products can be challenging due to their similar physical properties.

Control of Regioselectivity in Dibenzylation

Achieving regioselectivity in the dibenzylation of piperazine to favor the 1,3-isomer over the more symmetrical and often thermodynamically favored 1,4-isomer is a significant synthetic challenge. The two nitrogen atoms in piperazine have similar reactivity, making it difficult to selectively alkylate one and then the other at a non-adjacent position.

Several strategies can be employed to influence the regioselectivity of N-alkylation:

Use of Protecting Groups: A common strategy to achieve unsymmetrical substitution is to first protect one of the nitrogen atoms with a suitable protecting group. This allows for the selective alkylation of the unprotected nitrogen. Subsequent deprotection and a second, different alkylation step can then be performed. While effective, this adds extra steps to the synthesis.

Steric Hindrance: Introducing a bulky substituent on one of the nitrogen atoms can sterically hinder the approach of a second alkylating agent to the same or adjacent nitrogen, potentially favoring substitution at the more accessible nitrogen atom.

Reaction Conditions: The choice of solvent, temperature, and base can influence the ratio of 1,3- to 1,4-isomers. beilstein-journals.org For instance, the use of specific bases can affect the deprotonation equilibrium of the mono-benzylated intermediate, thereby influencing the position of the second benzylation.

Minimization of Side Products, e.g., 1,4-Dibenzylpiperazine, during Synthesis

The formation of the symmetrical 1,4-dibenzylpiperazine is a common side reaction in the synthesis of dibenzylpiperazines. nih.govresearchgate.net This occurs because after the first benzylation, the remaining secondary amine is still nucleophilic and can react with another molecule of benzyl chloride.

To minimize the formation of 1,4-dibenzylpiperazine and favor the desired 1,3-isomer, the following approaches can be considered:

Stoichiometric Control: Using a precise stoichiometry of piperazine to benzylating agent is crucial. An excess of piperazine can favor mono-alkylation, while an excess of the benzylating agent will lead to a higher proportion of di-substituted products, primarily the 1,4-isomer.

Slow Addition: The slow, dropwise addition of the benzylating agent to the piperazine solution can help to control the reaction and minimize over-alkylation.

Temperature Control: Maintaining a low reaction temperature can help to reduce the rate of the second alkylation, potentially allowing for better control over the formation of the desired product.

Advanced Synthetic Strategies for Substituted Dibenzylpiperazines

Modern synthetic chemistry offers more sophisticated methods for the construction of substituted piperazine rings, which can provide better control over isomerism and allow for the introduction of a wider range of substituents.

Multicomponent Reactions (MCRs) for Piperazine Scaffolds

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single synthetic operation to form a complex product that contains portions of all the starting materials. MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds. While not directly applied to the synthesis of 1,3-dibenzylpiperazine in the provided context, MCRs represent a promising strategy for the construction of highly substituted and unsymmetrical piperazines.

Synthesis of Specific Isomers, e.g., 1,3-Dibenzylpiperazine

The synthesis of specific, unsymmetrically substituted piperazine isomers like 1,3-dibenzylpiperazine often requires a more strategic approach than direct dialkylation. One potential route involves the synthesis of a piperazin-2-one (B30754) intermediate.

For example, a 1-benzyl-2-oxopiperazine can be synthesized and then the second benzyl group can be introduced at the 3-position via alkylation of the corresponding enolate. Subsequent reduction of the amide functionality would then yield the desired 1,3-dibenzylpiperazine. nih.gov This method offers greater control over the placement of the substituents.

Another advanced approach involves the use of catalysis. For instance, a modular synthesis of asymmetrically substituted piperazines has been developed using titanium and zirconium catalysts, which allows for the diastereoselective synthesis of 2,5-dialkylated piperazines from simple amines and alkynes. nih.gov While this method focuses on C-alkylation, it highlights the potential of catalytic systems to control the regioselectivity of piperazine functionalization.

Below is a table summarizing various synthetic strategies for piperazine derivatives, highlighting the potential for producing specific isomers.

Synthetic Strategy Description Potential for 1,3-Dibenzylpiperazine Synthesis Key Considerations
Direct N-Alkylation Reaction of piperazine with benzyl chloride.Low to moderate. Prone to mixture of isomers.Stoichiometry, temperature control, and base selection are critical for regioselectivity.
Protecting Group Strategy Mono-protection of piperazine followed by sequential alkylation and deprotection.High. Allows for controlled, stepwise introduction of benzyl groups.Adds multiple steps to the synthetic route.
Piperazin-2-one Intermediate Synthesis of a 1-benzyl-2-oxopiperazine, followed by C3-benzylation and reduction.High. Provides excellent regiocontrol.Requires a multi-step sequence.
Catalytic Methods Use of transition metal catalysts to direct the regioselectivity of substitution.Developing area. Potentially high for specific isomers.Catalyst selection and optimization are key.

Derivatization and Functionalization Reactions

The dibenzylpiperazine structure offers multiple sites for chemical modification, primarily at the tertiary amine nitrogen atoms and the benzylic and endocyclic C-H bonds. These sites allow for a range of derivatization and functionalization reactions, including oxidation, salt formation, and the introduction of novel functional groups like phosphates.

The oxidation of N-benzylated tertiary amines, such as 1,4-dibenzylpiperazine, is a complex process that can yield a variety of oxygenated derivatives. researchgate.net The reaction pathway is heavily influenced by the oxidant used and the reaction conditions. One of the most potent and studied oxidants for this transformation is ruthenium tetroxide (RuO₄), often generated in situ. researchgate.netcolab.ws

The oxidation mechanism primarily involves an attack on the C-H bonds alpha to the nitrogen atom. researchgate.netsemanticscholar.org For a compound like 1,4-dibenzylpiperazine, this can occur at two distinct positions: the endocyclic C-H bonds of the piperazine ring and the exocyclic C-H bonds of the benzyl groups. researchgate.netcolab.ws This competition leads to a mixture of products. The initial step is believed to be the formation of highly reactive iminium cations. researchgate.netsemanticscholar.orgsemanticscholar.org These intermediates can then follow several pathways.

If the iminium cation is formed at an endocyclic position, it can be deprotonated by a base to form a cyclic enamine. researchgate.netcolab.ws Subsequent oxidation of the enamine can lead to the formation of diformamides. researchgate.net Alternatively, the iminium cations can be trapped by nucleophiles present in the reaction mixture. semanticscholar.orglew.ro For example, in the presence of water, hydrolysis can lead to the formation of hemiaminals, which may further oxidize or decompose. lew.ro Oxidation at the benzylic position often results in the cleavage of the benzyl group, producing benzaldehyde (B42025) and, upon further oxidation, benzoic acid. researchgate.netcolab.ws The reaction can be complicated by the hydrolysis of amide products during workup and side reactions involving the newly formed benzaldehyde. researchgate.net

Other oxidizing agents like manganese dioxide (MnO₂) and ozone can also be used, leading to products such as N-formyl derivatives or N-oxides, depending on the specific conditions and solvents employed. dtic.mil

Table 1: Summary of Oxidation Products from N-Benzylated Tertiary Amines

Oxidizing AgentPosition of AttackIntermediate SpeciesMajor ProductsReference
Ruthenium Tetroxide (RuO₄)Endocyclic & Exocyclic (Benzylic) C-HIminium Cations, Cyclic EnaminesDiformamides, Benzaldehyde, Benzoic Acid researchgate.netcolab.ws
Ozone (O₃)Nitrogen Atom, α-CarbonN-Oxide, α-Hydroxyamine, EnamineN-Oxides, N-Formyl derivatives dtic.mil
Manganese Dioxide (MnO₂)α-CarbonCarbinolamine, EnamineN-Formyl derivatives dtic.mil

The formation of a salt, such as 1,3-dibenzylpiperazine dimaleate, is an acid-base reaction between the basic dibenzylpiperazine molecule and an acid, in this case, maleic acid. Piperazine and its derivatives, like 1,4-dibenzylpiperazine, are basic due to the lone pairs of electrons on their two nitrogen atoms. wikipedia.orgnih.gov These nitrogen atoms can accept protons (H⁺) from an acid.

Stoichiometric Considerations: The term "dimaleate" indicates the stoichiometry of the salt. libretexts.org The dibenzylpiperazine molecule has two basic nitrogen centers. To fully neutralize both of these basic sites and form a stable crystalline salt, two equivalents of a monoprotic acid are required. Maleic acid is a dicarboxylic acid, but in the context of forming a salt with a diamine, it typically donates one proton from each molecule. Therefore, a 1:2 molar ratio of dibenzylpiperazine to maleic acid is used. libretexts.orgmdpi.com This ensures that each of the nitrogen atoms in the piperazine ring is protonated, forming a dication which is then balanced by two maleate (B1232345) anions.

Reaction Conditions: The formation of amine salts is generally a straightforward process. google.comresearchgate.net It is typically carried out by dissolving the amine base (dibenzylpiperazine) in a suitable organic solvent. Common solvents include alcohols like ethanol (B145695) or methanol, or other polar solvents like acetone (B3395972) or ethyl acetate, where the amine is soluble. google.comgoogle.com A solution of maleic acid, also in a suitable solvent, is then added to the amine solution, often dropwise. The reaction is usually performed at room temperature or with gentle heating to ensure complete dissolution and reaction. google.com Upon mixing the two solutions, the salt precipitates out of the solution, as it is often less soluble in the organic solvent than the individual reactants. The precipitation can sometimes be encouraged by cooling the reaction mixture. The resulting solid, this compound, can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.

Table 2: General Conditions for Amine Salt Formation

ParameterTypical Condition/ReagentPurposeReference
Stoichiometry (Diamine:Acid)1:2 for a di-saltEnsures complete protonation of both basic centers. libretexts.orgmdpi.com
SolventEthanol, Methanol, Ethyl AcetateTo dissolve reactants and facilitate the reaction. google.comgoogle.com
TemperatureRoom temperature to gentle heating (e.g., 30-60 °C)To ensure complete reaction and dissolution. google.com
IsolationFiltration upon precipitationTo collect the solid salt product. libretexts.org

The introduction of a phosphate (B84403) group onto a molecule, known as phosphorylation, can significantly alter its properties. For a molecule like dibenzylpiperazine, phosphorylation would occur at one or both of the nitrogen atoms of the piperazine ring, forming a P-N (phosphoramidate) bond. nih.gov

The synthesis of N-phosphorylated piperazines can be achieved through several methods. tandfonline.comnih.gov A common approach involves the reaction of the piperazine with a suitable phosphorylating agent. nih.govnih.gov These agents are typically derivatives of phosphoric acid where hydroxyl groups are replaced by more reactive leaving groups, such as halides. For instance, phosphorus oxychloride (POCl₃) or dialkyl phosphorochloridates can be used. nih.gov

The reaction generally proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic phosphorus atom of the phosphorylating agent. mdpi.com This results in the displacement of a leaving group (e.g., a chloride ion) and the formation of the N-P bond. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine and render it unreactive. acs.org

Depending on the stoichiometry and the reactivity of the reagents, it is possible to achieve mono- or di-phosphorylation of the piperazine ring. For example, reacting piperazine with an excess of a phosphorylating agent could lead to the formation of a bis(phosphonate) where both nitrogen atoms are functionalized. tandfonline.com The specific structure of the resulting phosphorylated derivative depends on the phosphorylating agent used. For example, using a dialkyl phosphorochloridate would introduce a dialkyl phosphate group onto the nitrogen atom.

Table 3: Methods for the Synthesis of N-Phosphorylated Amines

MethodPhosphorylating AgentKey FeaturesReference
Direct PhosphorylationPhosphorus Oxychloride (POCl₃), Dialkyl PhosphorochloridatesRequires a base (e.g., triethylamine) to neutralize acid byproduct. Can lead to mono- or di-substitution. nih.govnih.gov
Atherton–Todd ReactionDialkyl H-phosphonates and CCl₄Couples secondary amines with H-phosphinates or H-phosphonates. acs.org
Allene (B1206475) Addition3-Methyl-buta-1,2-dienyl phosphonatesAddition of the piperazine nitrogen to an activated allene system. tandfonline.com

Computational Chemistry and Theoretical Modeling of Dibenzylpiperazine Dimaleate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and Semi-Empirical Methods

Computational investigations into piperazine-containing molecules frequently employ Density Functional Theory (DFT), a method that has proven to be a good compromise between accuracy and computational cost for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice, often paired with a basis set like 6-311++G(d,p) to provide a detailed description of the electronic structure. For larger systems or initial, less computationally intensive explorations, semi-empirical methods such as AM1 (Austin Model 1) can be utilized.

A theoretical study on a molecule like 1,3-dibenzylpiperazine (B70820) would begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. For substituted piperazines, this involves determining the preferred conformation of the piperazine (B1678402) ring (chair, boat, or twist-boat) and the orientation of the benzyl (B1604629) substituents (axial or equatorial). Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation in many cases. nih.gov

Analysis of Global and Local Chemical Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's reactivity can be derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding how the molecule will interact with other chemical species.

DescriptorFormulaInterpretation
Electronic Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Represents the escaping tendency of electrons. A higher value indicates a greater tendency to donate electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap signifies greater stability and lower reactivity.
Global Electrophilicity (ω) ω = μ2 / (2η)Quantifies the ability of a molecule to accept electrons.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.

This table is representative of descriptors that would be calculated in a typical DFT study.

Studies on methoxyphenyl piperazine isomers have utilized these descriptors to compare the reactivity of different positional isomers. researchgate.net The analysis of these parameters for 1,3-dibenzylpiperazine would reveal its propensity to engage in electrophilic or nucleophilic interactions, which is fundamental to understanding its metabolic pathways and potential off-target interactions.

Identification of Reactive Sites and Conformation Analysis

Beyond global descriptors, computational methods can pinpoint specific reactive sites within the molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool for this purpose. It visualizes the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (nucleophilic character) and blue regions showing electron-deficient areas (electrophilic character). For 1,3-dibenzylpiperazine, the nitrogen atoms of the piperazine ring are expected to be primary sites for nucleophilic attack, while the aromatic rings could also participate in various interactions.

Conformational analysis through the calculation of the Potential Energy Surface (PES) is critical for understanding the molecule's flexibility. By systematically rotating the rotatable bonds (e.g., the bonds connecting the benzyl groups to the piperazine ring), a PES can be generated. This map reveals the energy barriers between different conformations and identifies the most stable, low-energy conformers. The existence of multiple low-energy conformations can be crucial for the molecule's ability to adapt its shape to fit into a biological receptor site. nih.gov

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or a nucleic acid. This method is instrumental in drug discovery for predicting the binding mode and affinity of a drug candidate to its biological target.

Prediction of Binding Affinities and Molecular Interactions

In a typical molecular docking study involving a piperazine derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, 1,3-dibenzylpiperazine, is then "docked" into the active site of the receptor using a scoring function to estimate the binding affinity. The results are often expressed as a binding energy or a docking score, where a more negative value generally indicates a more favorable interaction.

The simulation also provides a detailed picture of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are key to the specificity and strength of the binding and can be categorized as follows:

Interaction TypeDescription
Hydrogen Bonds Formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The nitrogen atoms of the piperazine ring are potential hydrogen bond donors and acceptors.
Electrostatic Interactions Occur between charged or polar groups. The positively charged nitrogen atoms (in the dimaleate salt form) can interact with negatively charged residues in the receptor.
Hydrophobic Interactions Nonpolar parts of the ligand, such as the benzyl groups, tend to interact with nonpolar pockets in the receptor, driven by the exclusion of water molecules.
π-π Stacking The aromatic benzyl rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the receptor.
Cation-π Interactions The positively charged nitrogen of the piperazine ring can interact favorably with the electron-rich face of an aromatic ring in the receptor.

This table outlines the common interactions that would be analyzed in a molecular docking study of 1,3-dibenzylpiperazine.

Molecular docking studies on various piperazine derivatives have demonstrated their ability to form these types of interactions with their respective targets, contributing to their biological activity.

Structure-Based Design Principles for Modified Piperazine Scaffolds

The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily substituted at its nitrogen atoms. europa.euresearchgate.net This allows for the systematic modification of the molecule to optimize its interactions with a target receptor.

Insights from molecular docking simulations can guide the structure-based design of new analogs with improved properties. For instance, if a docking study reveals an unoccupied hydrophobic pocket near one of the benzyl groups of 1,3-dibenzylpiperazine, a medicinal chemist could design a new derivative with a larger or more lipophilic substituent at that position to enhance binding affinity. Conversely, if a polar interaction is predicted to be beneficial, a group capable of hydrogen bonding could be introduced.

The piperazine scaffold itself can be modified to alter the conformational constraints of the molecule. Replacing the piperazine with a more rigid or a more flexible ring system can influence how the substituents are presented to the receptor, potentially leading to improved selectivity or potency. The ultimate goal of these modifications is to achieve a better "fit" between the ligand and the receptor, thereby enhancing the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Studies: Focus on Descriptors and Model Building

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to ascertain a mathematical correlation between the chemical structure of a compound and its biological activity. For a molecule like 1,3-Dibenzylpiperazine dimaleate, QSAR studies can provide predictive insights into its potential biological effects by analyzing its structural features. The development of a robust QSAR model is a systematic process that involves the careful selection of molecular descriptors and the subsequent construction and validation of a mathematical model.

The foundational principle of QSAR is that the variations in the biological activity of a set of compounds are directly related to the changes in their molecular structures. This relationship is quantified through the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

The process of building a QSAR model typically involves four key steps drugdesign.org:

Data Set Assembly: Gathering a collection of structurally related compounds with experimentally determined biological activities.

Descriptor Calculation: Generating a wide array of molecular descriptors for each compound in the dataset.

Model Development: Employing statistical methods to establish a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using both internal and external validation techniques.

Molecular descriptors are at the heart of any QSAR model, as they encode the structural and chemical information of the molecules. These descriptors can be categorized based on their dimensionality and the aspect of the molecular structure they represent. For a compound such as 1,3-Dibenzylpiperazine, a diverse set of descriptors would be calculated to capture its various structural attributes. These can be broadly classified as follows:

1D Descriptors: These are derived from the chemical formula and include basic properties like molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and encompass a wide range of information, including topological indices (which describe molecular branching and connectivity), and counts of specific structural features (e.g., number of rings, hydrogen bond donors/acceptors).

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to molecular shape, size, and steric properties.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. insilico.eu

In QSAR studies of various piperazine derivatives, a range of descriptors has been shown to be influential in determining their biological activities. For instance, in a study on aryl-piperazine derivatives with anti-malarial activity, descriptors related to the molecular dipole moment and the energies of the HOMO and LUMO were found to be significant. insilico.eu Similarly, a QSAR analysis of piperine (B192125) analogs identified the partial negative surface area and the heat of formation as critical descriptors. nih.gov

A representative set of descriptors that could be employed in a QSAR study of 1,3-Dibenzylpiperazine and its analogs is presented in the interactive table below.

Descriptor ClassDescriptor ExampleDescription
Constitutional (0D/1D) Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.
Number of Rotatable Bonds (nRotB)A measure of molecular flexibility.
Topological (2D) Wiener Index (W)A distance-based topological index that reflects molecular branching.
Kier & Hall Connectivity Indices (χ)Indices that describe the connectivity of atoms within the molecule.
Geometrical (3D) Molecular Surface Area (MSA)The total surface area of the molecule.
Molecular Volume (MV)The volume occupied by the molecule.
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
Dipole Moment (µ)A measure of the overall polarity of the molecule.
Electrostatic Partial Negative Surface Area (PNSA)The portion of the molecular surface that has a negative electrostatic potential.

Once a comprehensive set of descriptors has been calculated for a series of compounds including 1,3-Dibenzylpiperazine and its analogs, the next step is to build a mathematical model. This is typically achieved using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. researchgate.net The goal is to develop an equation that can accurately predict the biological activity of a compound based on the values of its molecular descriptors.

A crucial aspect of QSAR model development is its validation to ensure its robustness and predictive capability. This is generally performed through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's stability and predictive power within the training set of compounds.

External Validation: The model's ability to predict the activity of a new set of compounds (the test set) that were not used in the model development is evaluated. The predictive r-squared (r²_pred) is a common metric for this purpose.

The statistical quality of a QSAR model is judged by several parameters. A well-performing model will typically have a high squared correlation coefficient (R²), indicating a good fit of the data, and a high cross-validated squared correlation coefficient (q²), indicating good internal predictivity. For example, a QSAR study on piperine analogs reported a model with an R² of 0.962 and a q² of 0.917, signifying a highly predictive model. nih.gov

The following interactive table illustrates the key statistical parameters used to evaluate the performance of a QSAR model.

Statistical ParameterSymbolDescriptionDesirable Value
Squared Correlation Coefficient Indicates the goodness of fit of the model to the training data.Close to 1
Cross-Validated R-squared Measures the internal predictive ability of the model.Close to 1
F-statistic FA measure of the overall statistical significance of the model.High value
Standard Deviation of Error of Prediction SDEPRepresents the error in the predicted values.Low value
Predictive R-squared r²_predMeasures the predictive power of the model for an external test set.Close to 1

By employing these computational techniques, it is possible to develop predictive QSAR models for this compound and related compounds, which can guide the design and synthesis of new molecules with desired biological activities.

Solid State Chemistry and Supramolecular Architectures of Dibenzylpiperazine Dimaleate Salts

Crystallization Techniques and Polymorphism

The growth of high-quality single crystals is a prerequisite for their structural elucidation by X-ray diffraction. For piperazine (B1678402) derivatives, a common method for obtaining single crystals is through slow evaporation of a solution. For instance, crystals of 1,4-dibenzylpiperazine (B181160) suitable for X-ray diffraction have been successfully grown by the slow evaporation of an ethanol (B145695) solution. researchgate.net Another approach involves recrystallization from a solvent mixture, such as ethanol-cyclohexane. researchgate.net The synthesis of piperazine salts, like 2-methylpiperazine-1,4-diium bis(hydrogen maleate), has been achieved by stirring a mixture of maleic acid and the respective piperazine in ethanol. nih.gov

Investigation of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study in solid-state chemistry. While specific studies on the polymorphism of 1,3-dibenzylpiperazine (B70820) dimaleate are not extensively detailed in the provided search results, the investigation of different crystallization conditions for related piperazine salts suggests the potential for polymorphic forms. The formation of different crystal structures can be influenced by factors such as solvent, temperature, and the presence of impurities.

Single-Crystal X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is instrumental in determining molecular conformations and understanding the intricate network of intermolecular interactions that define the crystal packing.

Determination of Molecular Conformations (e.g., Chair Conformation of Piperazine Ring)

X-ray diffraction studies consistently reveal that the piperazine ring in dibenzylpiperazine derivatives adopts a chair conformation. researchgate.net This is the most stable conformation for a six-membered ring, minimizing steric strain. For example, in the crystal structure of 1,4-dibenzylpiperazine, the piperazine ring exhibits a distinct chair conformation. researchgate.net Similarly, in the salt 2-methylpiperazine-1,4-diium bis(hydrogen maleate), the piperazinium rings adopt distorted chair conformations. nih.gov

Elucidation of Intermolecular Interactions: Hydrogen Bonding, C-H...N, C-H...π Interactions

The crystal packing of dibenzylpiperazine salts is stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly dominant in these structures. In the case of piperazine salts with anions like maleate (B1232345), strong N—H⋯O hydrogen bonds are formed between the protonated piperazinium cations and the carboxylate groups of the anions. nih.gov

Role of Counter-Ions (Maleate) in Crystal Packing and Supramolecular Networks

The counter-ions, in this case, maleate anions, are fundamental in directing the crystal packing and forming extensive supramolecular networks. The hydrogen maleate anions themselves can form intramolecular O—H⋯O hydrogen bonds, creating S(7) ring motifs. nih.gov These anions then link the piperazinium cations through N—H⋯O hydrogen bonds, resulting in the formation of two-dimensional layered structures. nih.gov The geometry and hydrogen-bonding capabilities of the maleate anion are therefore critical in dictating the final three-dimensional architecture of the salt. In some piperazine salt structures, these interactions lead to the formation of complex hydrogen-bonded networks, which can include the involvement of solvent molecules. nih.gov

Interaction Type Description Example from Related Structures
N—H⋯O Hydrogen Bonds Strong interactions between the protonated piperazine ring nitrogen and the oxygen atoms of the maleate counter-ion.Link cations and anions into layers in 2-methylpiperazine-1,4-diium bis(hydrogen maleate). nih.gov
C—H⋯π Interactions Weak hydrogen bonds between a C-H bond and the electron cloud of a phenyl ring.Link molecules into layers in a dibenzylpiperazine derivative. nih.gov
Intramolecular O—H⋯O Hydrogen Bonds Occur within the maleate anion, leading to the formation of characteristic ring motifs.Generate S(7) rings in hydrogen maleate anions. nih.gov

Supramolecular Assembly and Crystal Engineering

Supramolecular assembly, governed by intermolecular forces, dictates the arrangement of molecules in a crystal lattice. In the context of dibenzylpiperazine dimaleate salts, hydrogen bonding is a primary directional force that, along with other non-covalent interactions, drives the formation of specific, extended networks. mdpi.comnih.gov The predictability of these interactions is a cornerstone of crystal engineering, aiming to create materials with desired structural and functional properties. nih.gov

Influence of Chiral versus Racemic Building Blocks on Supramolecular Structures

The use of chiral or racemic building blocks can significantly influence the resulting supramolecular architecture. A racemic mixture is a 50:50 mixture of two enantiomers. libretexts.org

When a chiral acid, such as (S)-malic acid, is reacted with a diamine, it can lead to the formation of specific, ordered structures. For instance, with N,N'-dimethylpiperazine, (S)-malic acid forms a salt where the cations link pairs of hydrogen-bonded anion chains into a molecular ladder. nih.gov Similarly, with 4,4'-bipyridyl, (S)-malic acid can form two different polymorphic crystal structures. nih.gov

In contrast, using a racemic mixture of the acid can result in different crystal packing. With 4,4'-bipyridyl, racemic malic acid forms a distinct 1:1 adduct. nih.gov In some cases, the use of a racemic acid can lead to disorder in the crystal structure. For example, the adduct of racemic malic acid with 1,2-bis(4'-pyridyl)ethene exhibits disorder of the diamine over two sites. nih.gov

Similar observations have been made with tartrate salts of organic diamines. The adducts formed with racemic tartaric acid can have different crystal symmetries and packing arrangements compared to those formed with the chiral (2R,3R)-tartaric acid. nih.gov For example, the 1:1 adduct of 1,2-bis(4'-pyridyl)ethene and racemic tartaric acid crystallizes in the triclinic P-1 space group, while the adduct with (2R,3R)-tartaric acid crystallizes in the triclinic P1 space group with two independent molecular components. nih.gov

The separation of racemates into their individual enantiomers, a process known as resolution, is often achieved by reacting the racemate with a pure chiral resolving agent to form a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. libretexts.org

Design of Supramolecular Gels from Piperazine Salts

Supramolecular gels are a class of soft materials where low molecular weight gelators (LMWGs) self-assemble into a three-dimensional network that immobilizes solvent molecules. mdpi.comnih.gov These materials are held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com

Piperazine salts have been explored as components in the formation of supramolecular gels. The ability of piperazine derivatives to form extensive hydrogen-bonded networks makes them suitable candidates for gelators. By modifying the functional groups on the piperazine ring or the counter-ion, the gelation properties can be tuned. mdpi.com The formation of salt-based, injectable supramolecular gels containing multidrug components has been reported, highlighting their potential for various applications. researchgate.net

The self-assembly process leading to gelation is a complex interplay of intermolecular forces. mdpi.com The gel state properties, such as thermal stability and mechanical strength, can be influenced by the specific molecular structure of the gelator and the nature of the solvent. mdpi.comnih.gov For instance, mixing enantiomeric supramolecular gels can lead to materials with enhanced properties. mdpi.com The design of LMWGs often involves incorporating moieties capable of strong and directional interactions, such as amide or urea (B33335) groups, which can form robust hydrogen-bonded networks. mdpi.com

Solvent Effects on Crystal Formation and Supramolecular Architectures

The choice of solvent can have a profound impact on the crystallization process and the resulting supramolecular architecture. Different solvents can influence the solubility of the components, the kinetics of crystal growth, and can even be incorporated into the crystal structure to form solvates. acs.org

For example, the crystallization of acemetacin (B1664320) with piperazine from different organic solvents can lead to the formation of either a salt or a physical mixture. nih.gov In some cases, melt crystallization is required to obtain the desired solid form. nih.gov The synthesis of resveratrol-piperazine cocrystals showed that the choice of solvent (water, ethanol, or a mixture) significantly affected the outcome, with some conditions leading to the formation of a hydrate (B1144303) phase. nih.gov

The interaction between the solvent and the solute molecules can direct the self-assembly process towards a specific crystal form. This is evident in the formation of salt solvates, where the solvent molecules play an active role in the supramolecular network. acs.org The study of naproxen (B1676952) salts with different co-formers demonstrated that both solvent-assisted grinding and slow solvent evaporation from different solvents could be used to obtain new salt forms with distinct crystal structures. mdpi.com The synthesis of a daidzein-piperazine salt also highlighted the role of the solvent, with single crystals being obtained by slow evaporation from methanol. frontiersin.org

Therefore, a systematic study of solvent effects is crucial in crystal engineering to control polymorphism and to obtain the desired solid-state form with optimal properties. acs.org

Materials Science Applications of Dibenzylpiperazine Containing Structures

Polymer Chemistry and Metallopolymers

The integration of piperazine (B1678402) moieties into polymer structures has led to the development of materials with tailored properties for various applications, including metallopolymers and scaffolds for bioengineering. The piperazine ring's unique conformation and the reactivity of its nitrogen atoms are key to its utility in polymer chemistry.

Piperazine can be incorporated into polymer chains to enhance properties such as target affinity, specificity, water solubility, and oral bioavailability in biomedical applications. rsc.org The synthesis of piperazine-containing polymers can be achieved through methods like ring-opening metathesis polymerization (ROMP). researchgate.netelsevierpure.com For instance, homopolymer systems containing piperazine have been synthesized to act as electron donors in charge-transfer complexes. researchgate.netelsevierpure.com The synthesis of these polymers can sometimes be challenging, requiring multi-step procedures and laborious purification. nih.gov Researchers have also explored solid-phase synthesis techniques for creating polyamines that incorporate piperazine and piperidine (B6355638) building blocks. nih.gov

The nitrogen atoms in the piperazine ring serve as excellent coordination sites for metal ions, leading to the formation of metallopolymers. rsc.org These polymers, where metal ions are incorporated into the polymer backbone, exhibit unique electronic, magnetic, and optical properties. Hydrothermal methods have been used to prepare coordination polymers of pyromellitic acid with piperazine, such as Zn(2)(H(2)O)(C(10)H(2)O(8))(C(4)N(2)H(8)) and Cd(4)(H(2)O)(2)(C(10)H(2)O(8))(2)(C(4)N(2)H(8))(3). nih.gov In these structures, the piperazine molecule acts as a ligand, connecting different metal centers and creating three-dimensional networks. nih.gov The coordination of piperazine with transition metals like Cu(II) and Zn(II) in macrocyclic ligands has also been studied, revealing that the energetically stable chair conformation of the free piperazine ligand can change to a boat conformation to meet the structural requirements of complex formation. nih.gov

A study on carbodithioate complexes of Co(III), Ni(II), Cu(II), and Zn(II) with a piperazine derivative, potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, showed the formation of complexes with distorted square planar and octahedral geometries. acs.org In the cobalt complex, [Co(ecpcdt)3], the cobalt center is coordinated with six sulfur atoms from three ligand units. acs.org In the nickel and copper complexes, [Ni(ecpcdt)2] and [Cu(ecpcdt)2], the metal center is in a distorted square planar environment, coordinated by four sulfur atoms from two ligand units. acs.org

Table 1: Metal Coordination in Piperazine-Based Polymers

Polymer/Complex Metal Ion(s) Coordination Details Reference
[Zn(2)(H(2)O)(C(10)H(2)O(8))(C(4)N(2)H(8))]( infinity ) Zn(II) Piperazine acts as a ligand connecting two different metal centers, forming a dimer. nih.gov nih.gov
[Cd(4)(H(2)O)(2)(C(10)H(2)O(8))(2)(C(4)N(2)H(8))(3)]( infinity ) Cd(II) Piperazine connects metal centers, leading to a two-dimensional layer structure. nih.gov nih.gov
[Co(ecpcdt)3] Co(III) The cobalt center has an octahedral geometry, coordinated by six sulfur atoms from three carbodithioate ligands. acs.org acs.org
[Ni(ecpcdt)2] and [Cu(ecpcdt)2] Ni(II), Cu(II) The metal centers exhibit a distorted square planar geometry, coordinated by four sulfur atoms from two carbodithioate ligands. acs.org acs.org

Piperazine-based polymers are promising for biomedical applications, including the design of scaffolds for tissue regeneration. nih.gov Biodegradable piperazine-based polyurethane-urea (P-PUU) scaffolds have been developed using 3D printing technology for bone regeneration. acs.org These scaffolds possess an interconnected porous structure with macropore sizes of approximately 450 μm and a porosity of about 75%. acs.org By varying the piperazine content, the mechanical properties of the scaffolds can be tuned; for instance, P-PUU1.4 scaffolds showed the highest compressive modulus (155.9 ± 5.7 MPa) and strength (14.8 ± 1.1 MPa). acs.org In vitro and in vivo studies have demonstrated that these 3D-printed P-PUU scaffolds have excellent biocompatibility and osteoconductivity, facilitating new bone formation. acs.org The piperazine molecule itself has been found to regulate the osteogenesis of osteoblasts in a dose-dependent manner. acs.org

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Routes to 1,3-Dibenzylpiperazine (B70820) Dimaleate

The synthesis of C-substituted piperazines, especially asymmetrically substituted ones like the 1,3-isomer, presents a significant challenge compared to the more common N,N'-disubstituted derivatives. rsc.orgthieme-connect.com Standard alkylation of piperazine (B1678402) with benzyl (B1604629) chloride typically yields a mixture of 1-benzylpiperazine (B3395278) and 1,4-dibenzylpiperazine (B181160), making the selective synthesis of the 1,3-isomer a complex task requiring innovative strategies. orgsyn.orgeuropa.eu

Future research should focus on developing stereoselective and efficient synthetic routes. Potential avenues include:

Asymmetric Synthesis from Chiral Precursors: Utilizing enantiopure starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry already installed. Methods for creating 3-substituted piperazine-2-acetic acid esters from 1,2-diamines could be adapted for this purpose. nih.gov

Catalytic Asymmetric Hydrogenation: Developing methods for the asymmetric hydrogenation of substituted pyrazine (B50134) precursors. For instance, palladium-catalyzed hydrogenation of specific pyrazin-2-ols has been shown to produce chiral piperazin-2-ones, which can be further converted to the desired piperazine. dicp.ac.cnrsc.org An Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides also presents a viable route to chiral 3-substituted piperazines. acs.org

Advanced Cyclization Strategies: Exploring transition-metal-catalyzed cyclizations, such as palladium-catalyzed processes, or ring-opening reactions of suitably substituted aziridines to form the piperazine core with precise control over the substitution pattern. thieme-connect.comrsc.org

Orthogonal Protection Strategies: A multi-step approach using orthogonal protecting groups (e.g., Boc, Cbz) on the piperazine nitrogens would allow for sequential and controlled introduction of the two benzyl groups at the desired positions, circumventing the statistical mixture seen in direct alkylation.

The final step in the synthesis would involve the formation of the dimaleate salt. This is a straightforward acid-base reaction where the synthesized 1,3-dibenzylpiperazine free base is treated with two molar equivalents of maleic acid in a suitable solvent to precipitate the stable, crystalline dimaleate salt.

Advanced Computational Studies on Conformer Dynamics and Reactivity

Future computational research should employ a range of methods to build a comprehensive molecular profile:

Ab Initio and Density Functional Theory (DFT) Calculations: These methods can be used to determine the optimized geometries of different conformers, calculate their relative energies, and analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. itu.edu.tr This information is vital for predicting the molecule's reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments (e.g., in a solvent or interacting with a biological target), providing insights into conformational flexibility and the transitions between different chair and boat forms.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related analogues are synthesized and tested for biological activity, QSAR studies can be developed to correlate specific molecular descriptors (e.g., steric, electronic) with their functional effects, guiding the design of more potent compounds. nih.gov

Table 1: Potential Computational Methods for Analyzing 1,3-Dibenzylpiperazine ```html


Exploration of Diverse Supramolecular Structures and Their Functional Properties

Supramolecular chemistry offers a powerful platform for tuning the properties of molecules through non-covalent interactions. Piperazine is a well-known building block in crystal engineering, capable of forming salts and co-crystals that can enhance properties like solubility and stability. google.comfrontiersin.orgnih.gov The 1,3-dibenzylpiperazine molecule possesses key features for forming diverse supramolecular assemblies: two secondary amine groups as hydrogen bond donors/acceptors and two phenyl rings for π-π stacking interactions. The dimaleate salt itself is a supramolecular entity held together by strong ionic hydrogen bonds.

Unexplored avenues include:

Co-crystal Engineering: Systematically screening for co-crystal formation with various co-formers (e.g., carboxylic acids, phenols) to create new solid forms with tailored physicochemical properties. The formation of co-crystals with active pharmaceutical ingredients could improve their bioavailability. nih.govacs.org* Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using 1,3-dibenzylpiperazine as a chiral or C2-symmetric-like linker to construct novel porous frameworks. rsc.orgPiperazine-functionalized MOFs have shown promise for applications like carbon dioxide capture and methane (B114726) storage. rsc.orgresearchgate.netThe specific geometry of the 1,3-isomer could lead to frameworks with unique pore environments suitable for enantioselective separations or catalysis.

Development of New Analytical Protocols for Trace Analysis

Robust analytical methods are essential for quality control during synthesis and for potential future applications, such as pharmacokinetic studies. While generic methods for piperazine derivatives exist, specific protocols for 1,3-dibenzylpiperazine, particularly for its trace analysis and separation from isomers, have not been developed. unodc.org Key areas for development include:

Chromatographic Separation: The most significant analytical challenge is the separation of 1,3-dibenzylpiperazine from its closely related 1,4- and 1,2-isomers, which may be present as synthetic impurities. High-Performance Liquid Chromatography (HPLC), likely using a reverse-phase C18 column, is the most promising technique. The benzyl groups provide a native chromophore for UV detection. jocpr.com* High-Sensitivity Quantification: For trace analysis in complex matrices (e.g., biological fluids, environmental samples), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the method of choice. nih.govA new method would need to be developed and validated, involving optimization of mass transitions (precursor and product ions) and chromatographic conditions to ensure high sensitivity and specificity.

**Table 2: Hypothetical HPLC Protocol for Isomer Separation** ```html

Potential for Designed Architectures in Emerging Technologies

The unique structural features of 1,3-dibenzylpiperazine make it a promising candidate for incorporation into advanced functional architectures. Its potential extends beyond simple analogues of existing piperazine-containing molecules.

Asymmetric Catalysis: Chiral C2-symmetric ligands are highly effective in asymmetric catalysis. nih.govEnantiopure 1,3-dibenzylpiperazine could serve as a novel chiral diamine ligand for transition metals (e.g., Rhodium, Iridium, Palladium). The resulting metal complexes could be potent catalysts for asymmetric reactions like hydrogenation, transfer hydrogenation, or C-C bond-forming reactions.

Medicinal Chemistry Scaffolding: The piperazine ring is a cornerstone of modern drug design. tandfonline.comnih.govThe 1,3-substitution pattern represents an underutilized structural motif that could orient functional groups in a unique 3D space, potentially leading to novel interactions with biological targets like G-protein coupled receptors or enzymes. The benzyl groups themselves could be further functionalized to explore structure-activity relationships.

Smart Materials: As a component in MOFs or other polymers, the piperazine nitrogens could be designed to respond to external stimuli like pH. This could lead to the development of "smart" materials for controlled drug delivery or selective capture and release of guest molecules. The incorporation of piperazine linkers into frameworks has been shown to create materials for photocatalysis, highlighting another potential direction. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 1,3-dibenzylpiperazine dimaleate to improve yield and purity?

Methodological Answer:

  • Key Parameters : Optimize stoichiometry of benzylating agents and piperazine precursors. Use catalysts like tributylbenzyl ammonium chloride to enhance nucleophilic substitution efficiency .
  • Purification : Employ flash chromatography or recrystallization to isolate the product from unreacted intermediates. Monitor purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Challenges : Competing side reactions (e.g., over-alkylation) can occur; control reaction temperature (60–80°C) and pH (neutral to slightly basic) to minimize byproducts.

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm benzyl group positions on the piperazine ring (e.g., aromatic protons at δ 7.2–7.4 ppm, piperazine methylene at δ 3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 679.2855) and fragmentation patterns. Collision-induced dissociation (CID) reveals cleavage at C–N bonds (e.g., m/z 266 for dibenzylpiperazine core) .
  • X-ray Crystallography : Resolve stereochemistry and confirm dimaleate salt formation .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., ABCC1 activation vs. antimicrobial activity) be resolved for 1,3-dibenzylpiperazine derivatives?

Methodological Answer:

  • In Vitro Assays : Use ABCC1-overexpressing cell lines (e.g., HEK293) to quantify efflux activation via calcein-AM assays. Compare with antimicrobial activity in bacterial cultures (e.g., E. coli MIC assays) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on benzyl rings) to isolate ABCC1-specific effects from antimicrobial properties .

Q. What experimental strategies can elucidate the metabolic pathways of this compound in vivo?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2H^2H-benzyl groups) to track metabolites via LC-MS/MS. Use liver microsomes to identify phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Pharmacokinetic Studies : Administer radiolabeled compound (e.g., 14C^{14}C) to rodents; measure plasma half-life, tissue distribution, and excretion profiles .

Q. How can the dopamine receptor binding mechanism of 1,3-dibenzylpiperazine derivatives be validated?

Methodological Answer:

  • Radioligand Binding Assays : Compete 3H^3H-spiperone (D2 receptor antagonist) or 3H^3H-SCH23390 (D1 receptor antagonist) in striatal membrane preparations. Calculate IC50_{50} values .
  • Molecular Docking : Simulate binding poses in D2/D3 receptor homology models (e.g., using Autodock Vina) to identify critical interactions (e.g., piperazine nitrogen hydrogen bonding) .

Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC (e.g., loss of parent compound >10% indicates instability) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting fragmentation patterns in mass spectra of piperazine derivatives?

Methodological Answer:

  • CID Artifacts : Differentiate between protonation sites (e.g., piperazine vs. benzyl groups) using energy-resolved MS. For 1,3-dibenzylpiperazine, protonation at the piperazine nitrogen leads to dominant cleavage at Cα–N bonds (m/z 266) .
  • Computational Tools : Compare experimental spectra with in silico fragmentation (e.g., CFM-ID) to validate proposed pathways .

Q. What statistical approaches are suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a deuterated internal standard (e.g., 2H8^2H_8-prochlorperazine) to correct matrix effects. Validate linearity (R2^2 >0.99) and sensitivity (LOQ ≤10 ng/mL) .
  • Multivariate Analysis : Apply PCA to distinguish drug-related signals from endogenous interferences in plasma or tissue homogenates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.